molecular formula C6H12N3NaO5S B13840078 5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt

5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt

Cat. No.: B13840078
M. Wt: 261.23 g/mol
InChI Key: UODDDZRIMQREBB-JBUOLDKXSA-M
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Description

5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonyloxy group attached to an amino pipecolic amide, with sodium as the counterion. Its molecular formula is C₆H₁₂N₃NaO₅S, and it has a molecular weight of 261.23 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt typically involves multiple steps, including the protection of functional groups, selective sulfonylation, and subsequent deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyloxy group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyloxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Sulfonyloxyamino L-Pipecolic Acid: Similar structure but lacks the amide group.

    Sulfonyloxyamino L-Pipecolic Ester: Contains an ester group instead of an amide.

    N-Sulfonyloxyamino L-Pipecolic Amide: Similar but without the sodium salt form.

Uniqueness

5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt is unique due to its specific combination of functional groups and the presence of sodium as a counterion

Properties

Molecular Formula

C6H12N3NaO5S

Molecular Weight

261.23 g/mol

IUPAC Name

sodium;[[(3R,6S)-6-carbamoylpiperidin-3-yl]amino] sulfate

InChI

InChI=1S/C6H13N3O5S.Na/c7-6(10)5-2-1-4(3-8-5)9-14-15(11,12)13;/h4-5,8-9H,1-3H2,(H2,7,10)(H,11,12,13);/q;+1/p-1/t4-,5+;/m1./s1

InChI Key

UODDDZRIMQREBB-JBUOLDKXSA-M

Isomeric SMILES

C1C[C@H](NC[C@@H]1NOS(=O)(=O)[O-])C(=O)N.[Na+]

Canonical SMILES

C1CC(NCC1NOS(=O)(=O)[O-])C(=O)N.[Na+]

Origin of Product

United States

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